![molecular formula C14H20ClNO2 B5177925 2-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B5177925.png)
2-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, an acetamide group, and a propan-2-yloxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide. This intermediate is then reacted with 3-chloropropanol in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the propan-2-yloxypropyl chain.
N-(4-chlorophenyl)acetamide: Another related compound with a different substitution pattern on the acetamide group.
Uniqueness
2-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-yloxypropyl chain, in particular, may enhance its solubility and interaction with biological targets compared to simpler analogs.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-11(2)18-9-3-8-16-14(17)10-12-4-6-13(15)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMQESUHHCSGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5177845.png)
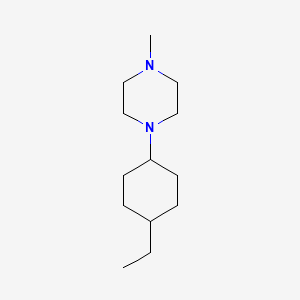
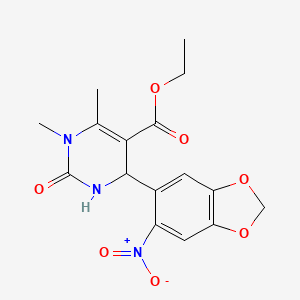
![methyl 1-[(6-{[methyl(2-phenylethyl)amino]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinate](/img/structure/B5177853.png)
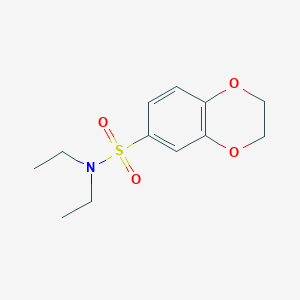

![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5177896.png)
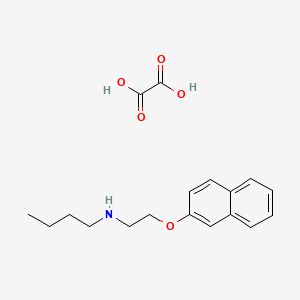
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-ethylphenyl)urea](/img/structure/B5177922.png)

![N-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B5177938.png)
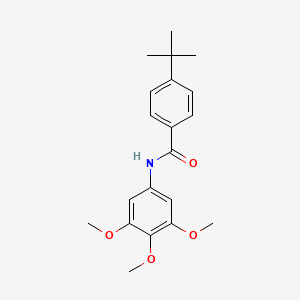
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide trifluoroacetate](/img/structure/B5177948.png)
![(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5177949.png)
